molecular formula C24H26N2O2S B2704982 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine CAS No. 670272-24-9

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Cat. No.: B2704982
CAS No.: 670272-24-9
M. Wt: 406.54
InChI Key: URRJUFLFWZOQAX-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine typically involves the reaction of diphenylmethyl chloride with 4-(3-methylbenzenesulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of different substituents. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential biological activities.

    Biology: It may serve as a tool compound in biochemical studies to investigate the role of piperazine derivatives in various biological processes.

    Medicine: Piperazine derivatives are known for their pharmacological properties, including antihistamine, antipsychotic, and antimicrobial activities. This compound could be explored for similar therapeutic applications.

    Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Diphenylmethyl)piperazine: Lacks the 3-methylbenzenesulfonyl group, which may result in different biological activities and properties.

    4-(3-Methylbenzenesulfonyl)piperazine: Lacks the diphenylmethyl group, which may also lead to variations in its pharmacological profile.

    1-(4-Methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine: Features a different aromatic substituent, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in the combination of the diphenylmethyl and 3-methylbenzenesulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Biological Activity

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound is characterized by the presence of a piperazine ring substituted with benzhydryl and m-tolylsulfonyl groups. Its molecular formula is C23H24N2O2SC_{23}H_{24}N_2O_2S with a molecular weight of approximately 396.51 g/mol. The synthesis typically involves the nucleophilic substitution of 1-benzhydrylpiperazine with m-tolylsulfonyl chloride, resulting in the formation of the sulfonamide derivative .

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including:

  • Histone Deacetylase Inhibition : It has been shown to selectively inhibit HDAC6, which plays a crucial role in cellular processes such as apoptosis and cell cycle regulation .
  • Receptor Binding : The piperazine moiety allows for binding to various receptors, influencing neurotransmission and potentially exhibiting antipsychotic effects .

3.1 Anticancer Activity

Research indicates that this compound has significant anticancer properties, particularly against breast cancer cell lines (e.g., MDA-MB-231). Studies show that it induces early apoptosis in these cells, with a time-dependent increase in apoptotic markers observed through flow cytometry techniques .

3.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known for their antibacterial properties, and derivatives like this one have shown effectiveness against various bacterial strains, enhancing their potential as therapeutic agents .

3.3 Neuroprotective Effects

Given its ability to cross the blood-brain barrier, this compound is being investigated for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

4. Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Dinsmore et al., 2002Identified piperazines as privileged structures with high receptor affinity; established a basis for further exploration of derivatives like this compound.
Berkheij et al., 2005Reported diverse therapeutic activities including anticancer effects against multiple tumor types.
Recent Study (2022)Demonstrated selective HDAC6 inhibition leading to increased early apoptosis in cancer cell lines .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its mechanisms of action highlight its potential in treating various diseases, particularly cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties.

Properties

IUPAC Name

1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRJUFLFWZOQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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